molecular formula C19H18F3NO2 B6425438 1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034246-32-5

1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No. B6425438
CAS RN: 2034246-32-5
M. Wt: 349.3 g/mol
InChI Key: BALMDWISKMGAFU-UHFFFAOYSA-N
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Description

The compound [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid is similar in structure. It has an empirical formula of C10H9F3O3 and a molecular weight of 234.17 .


Synthesis Analysis

A series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized through a multistep reaction sequence . The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide .


Molecular Structure Analysis

The structure of 1,1’-Biphenyl, 4-methyl-, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether can be used as an environmentally friendly solvent, as a cleaning agent, a desiccant, and an auxiliary agent for removing dust or non-condensable gases .

Mechanism of Action

In a study, the anti-cancer and anti-diabetic properties of a series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were investigated . Molecular docking experiments on the synthesized compounds were performed, followed by a molecular dynamic simulation .

Safety and Hazards

For skin contact with similar compounds, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

[4-(4-methylphenyl)phenyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)18(24)23-10-17(11-23)25-12-19(20,21)22/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALMDWISKMGAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4'-Methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine

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